molecular formula C14H12BrN3O2S B352751 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole CAS No. 459175-50-9

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No.: B352751
CAS No.: 459175-50-9
M. Wt: 366.23g/mol
InChI Key: RQVSVLIKFBPGMS-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a sulfonyl group attached to a 2-bromo-4,5-dimethylphenyl substituent. Benzotriazoles are heterocyclic compounds known for their versatility in organic synthesis, corrosion inhibition, and pharmaceutical applications.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c1-9-7-11(15)14(8-10(9)2)21(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSVLIKFBPGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Bromo-4,5-dimethylbenzene

The precursor 2-bromo-4,5-dimethylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H). This exothermic reaction introduces a sulfonic acid group at the para position relative to the bromine atom.

Reaction Conditions

  • Reactants : 2-Bromo-4,5-dimethylbenzene (1 eq), ClSO₃H (1.2 eq)

  • Temperature : 0–5°C (ice bath)

  • Time : 2–3 hours

  • Product : 2-Bromo-4,5-dimethylbenzenesulfonic acid (Yield: 85–90%)

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Procedure

  • Reactants : 2-Bromo-4,5-dimethylbenzenesulfonic acid (1 eq), PCl₅ (2.5 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Reflux (40°C)

  • Time : 4–6 hours

  • Product : 2-Bromo-4,5-dimethylbenzenesulfonyl chloride (Yield: 75–80%)

Sulfonylation of 1H-1,2,3-Benzotriazole

General Reaction Mechanism

The sulfonyl chloride reacts with 1H-1,2,3-benzotriazole in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond. The base neutralizes HCl, driving the reaction to completion.

C6H3Br(CH3)2SO2Cl+C6H4N3HBaseC6H3Br(CH3)2SO2N3C6H4+HCl\text{C}6\text{H}3\text{Br(CH}3\text{)}2\text{SO}2\text{Cl} + \text{C}6\text{H}4\text{N}3\text{H} \xrightarrow{\text{Base}} \text{C}6\text{H}3\text{Br(CH}3\text{)}2\text{SO}2\text{N}3\text{C}6\text{H}4 + \text{HCl}

Optimized Reaction Conditions

Table 1: Comparative Analysis of Sulfonylation Conditions

EntrySolventBase (eq)TemperatureTime (h)Yield (%)
1DCMPyridine (2)25°C672
2THFEt₃N (1.5)Reflux468
3AcetonitrileDMAP (0.1)50°C381

Key Findings :

  • Solvent Choice : Dichloromethane (DCM) and acetonitrile provide higher yields due to better solubility of intermediates.

  • Base Selection : Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency by activating the sulfonyl chloride.

  • Temperature : Mild heating (50°C) reduces reaction time without promoting side reactions.

Alternative Synthetic Routes

One-Pot Sulfonation-Sulfonylation

A streamlined method involves generating the sulfonyl chloride in situ and directly reacting it with benzotriazole:

Procedure

  • Sulfonate 2-bromo-4,5-dimethylbenzene with ClSO₃H.

  • Add PCl₅ and 1H-1,2,3-benzotriazole sequentially without isolating intermediates.

  • Stir at 40°C for 8 hours.

Yield : 70–75% (over two steps)

Solid-Phase Synthesis

Immobilizing benzotriazole on a resin enables iterative purification, though this method is less common for small-scale synthesis.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) as eluent.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 2.51 (s, 6H, CH₃), 2.34 (s, 3H, CH₃).

  • MS (ESI+) : m/z 410.2 [M+H]⁺.

Challenges and Limitations

  • Sulfonyl Chloride Stability : Moisture-sensitive; requires anhydrous conditions.

  • Regioselectivity : Competing reactions at N1 and N2 positions of benzotriazole may occur, necessitating careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.

    Coupling reactions: The benzotriazole core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce sulfone derivatives.

Scientific Research Applications

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Employed in the design of novel materials with specific electronic or photophysical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzotriazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
  • Structure : Replaces the benzotriazole core with benzimidazole but retains the bromo-dimethylphenylsulfonyl group.
  • Key Differences : Benzimidazole has two nitrogen atoms in a fused ring, altering electronic properties compared to benzotriazole’s three nitrogen atoms. This affects hydrogen bonding and interactions with biological targets.
  • Applications : Likely explored for antimicrobial activity, similar to other benzimidazole sulfonates .
1-Methanesulfonyl-1H-1,2,3-benzotriazole
  • Structure : Features a simple methanesulfonyl group instead of the substituted phenylsulfonyl.
  • Reactivity : The aliphatic sulfonyl group enhances electrophilicity, making it a precursor for acyl derivatives (e.g., 1-acylbenzotriazoles). In contrast, the aromatic sulfonyl group in the target compound may confer greater thermal stability .
2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • Structure: Bulky phenol substituents replace the bromo-dimethylphenyl group.
  • Applications : Used as a UV stabilizer in polymers due to steric hindrance and radical scavenging properties. The target compound’s smaller substituents may limit UV absorption but enhance solubility .
Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~365.24 Not Reported Bromo, dimethyl, sulfonyl
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole 365.24 Not Reported Bromo, dimethyl, sulfonyl
1-Methanesulfonyl-1H-benzotriazole 211.23 Not Reported Methanesulfonyl
2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol 447.6 Not Reported Phenol, bulky alkyl
  • Bulky analogs (e.g., ) exhibit even lower solubility .
Reactivity
  • Target Compound : The electron-withdrawing sulfonyl group and bromo substituent may direct electrophilic substitution reactions to specific positions on the benzotriazole ring.
  • Nitroimidazole Analogs () : Nitro groups enhance redox activity, making them suitable for antiprotozoal applications. The target’s bromo group may instead favor halogen-bonding interactions in drug design .

Biological Activity

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects, supported by various studies and data.

  • Molecular Formula : C14H12BrN3O2S
  • Molecular Weight : 356.23 g/mol
  • CAS Number : 3240357

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including the compound , exhibit notable antimicrobial properties. A study highlighted that compounds with a benzotriazole nucleus showed moderate antibacterial and antifungal activities against various strains:

Microorganism Activity Observed
Bacillus subtilisModerate antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal activity
Aspergillus nigerAntifungal activity

In particular, the introduction of bulky hydrophobic groups in the structure enhances the antimicrobial efficacy of benzotriazole derivatives .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory potential. Studies have shown that benzotriazole derivatives can inhibit inflammatory pathways, suggesting therapeutic applications in conditions characterized by excessive inflammation. For instance, compounds related to benzotriazole have demonstrated effectiveness in reducing inflammation markers in vitro.

Antitumor Activity

The antitumor properties of this compound have been explored through various mechanisms. Research indicates that certain benzotriazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

In a study examining the effects on Trypanosoma cruzi, a significant reduction in parasite viability was observed with specific concentrations of the compound, indicating potential applications in treating parasitic infections .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A comprehensive screening of benzotriazole derivatives demonstrated that several compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study evaluated the Minimum Inhibitory Concentrations (MICs) for various strains and found promising results for compounds structurally similar to this compound.
  • Anti-inflammatory Mechanisms :
    Another investigation focused on the anti-inflammatory effects of benzotriazoles in models of acute inflammation. The results indicated a dose-dependent reduction in pro-inflammatory cytokines when treated with these compounds, highlighting their potential as anti-inflammatory agents.
  • Antitumor Activity Evaluation :
    A recent study assessed the cytotoxic effects of benzotriazole derivatives on cancer cell lines. Results indicated that specific derivatives significantly inhibited cell growth and induced apoptosis in cancer cells compared to controls .

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